3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Lipophilicity Drug-likeness Permeability prediction

3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS 1706446-80-1) is a heterocyclic building block belonging to the pyrazolo[5,1-b][1,3]oxazine fused ring system, a scaffold identified in multiple Pfizer patent families as the core of potent PDE4B isoform-selective inhibitors with therapeutic relevance to CNS, metabolic, autoimmune, and inflammatory diseases. The compound carries two distinct functionalization points: a bromine atom at the 3-position of the pyrazole ring, enabling transition-metal-catalyzed cross-coupling diversification, and a methyl substituent at the 6-position of the oxazine ring, which modulates lipophilicity and conformational properties.

Molecular Formula C7H9BrN2O
Molecular Weight 217.066
CAS No. 1706446-80-1
Cat. No. B3011552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
CAS1706446-80-1
Molecular FormulaC7H9BrN2O
Molecular Weight217.066
Structural Identifiers
SMILESCC1CN2C(=C(C=N2)Br)OC1
InChIInChI=1S/C7H9BrN2O/c1-5-3-10-7(11-4-5)6(8)2-9-10/h2,5H,3-4H2,1H3
InChIKeySARSDVCLMKIFEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS 1706446-80-1): A Dual-Functionalized Heterocyclic Building Block for PDE4 and Kinase-Targeted Library Synthesis


3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS 1706446-80-1) is a heterocyclic building block belonging to the pyrazolo[5,1-b][1,3]oxazine fused ring system, a scaffold identified in multiple Pfizer patent families as the core of potent PDE4B isoform-selective inhibitors with therapeutic relevance to CNS, metabolic, autoimmune, and inflammatory diseases [1]. The compound carries two distinct functionalization points: a bromine atom at the 3-position of the pyrazole ring, enabling transition-metal-catalyzed cross-coupling diversification, and a methyl substituent at the 6-position of the oxazine ring, which modulates lipophilicity and conformational properties [2]. Its molecular formula is C₇H₉BrN₂O, with a molecular weight of 217.06 g/mol, a computed XLogP3 of 1.7, and a topological polar surface area of 27.1 Ų [2].

Why 3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine Cannot Be Replaced by Non-Brominated, Des-Methyl, or Unsubstituted Pyrazolo-Oxazine Analogs in Medicinal Chemistry Campaigns


The pyrazolo[5,1-b][1,3]oxazine scaffold is not a commodity interchangeable core. The 3-bromo substituent is the sole viable handle for palladium-catalyzed cross-coupling diversification (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), without which the core cannot be elaborated into the 3-aryl/heteroaryl substitution patterns found in all potent PDE4B inhibitors described in the Pfizer patent series [1]. Simultaneously, the 6-methyl group alters the computed logP by +0.7 units relative to the 6-des-methyl analog (XLogP3 1.7 vs. 1.3 for CAS 1429903-85-4) [2], a lipophilicity shift that directly impacts passive permeability and CYP-mediated clearance predictions. Replacing the dual-substituted compound with a non-brominated analog (e.g., CAS 1706438-18-7, MW 138.17, XLogP3 1.0) [3] forfeits all cross-coupling possibilities, while using the 6-des-methyl bromo analog (CAS 1429903-85-4) eliminates the lipophilicity and conformational benefits conferred by the methyl group.

Quantitative Differentiation Evidence for 3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS 1706446-80-1) Against Closest Structural Analogs


XLogP3 Lipophilicity Advantage of the 6-Methyl Group Over the 6-Des-Methyl Bromo Analog

The target compound incorporates both a 3-bromo and a 6-methyl substituent on the pyrazolo[5,1-b][1,3]oxazine scaffold. The 6-methyl group provides a quantifiable lipophilicity increase compared to the 6-des-methyl bromo analog (CAS 1429903-85-4). Computed XLogP3 values derived from PubChem show that the target compound (XLogP3 = 1.7) [1] is 0.4 log units more lipophilic than the 6-des-methyl comparator 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (XLogP3 = 1.3) [2], and 0.7 log units more lipophilic than the non-brominated 6-methyl analog (XLogP3 = 1.0) [3]. This difference corresponds to an approximately 2.5-fold increase in predicted octanol-water partition coefficient per 0.4 log unit increment, relevant for passive membrane permeability in cell-based assays.

Lipophilicity Drug-likeness Permeability prediction

Unique Synthetic Handle: 3-Bromo Substituent as the Only Cross-Coupling-Competent Position on the Pyrazolo-Oxazine Core

The 3-position bromine atom on the pyrazolo[5,1-b][1,3]oxazine scaffold is the sole site amenable to palladium-catalyzed cross-coupling diversification without requiring additional functional group interconversion. In the Pfizer PDE4B inhibitor patent (WO 2017/145013), all exemplified compounds bearing 3-aryl or 3-heteroaryl substituents (Examples 1-64) are accessible only via a brominated intermediate analogous to the target compound [1]. The non-brominated analog 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS 1706438-18-7) lacks this handle entirely, rendering it unsuitable for generating the 3-substituted derivatives required for SAR exploration [2]. The brominated pyrazolo-oxazine scaffold has been explicitly utilized as a Suzuki coupling partner in published synthetic routes to 3-(hetero)aryl pyrazolo[1,5-a]pyridines and related pharmacologically active scaffolds .

Cross-coupling C-C bond formation Library synthesis

Molecular Weight and Heavy Atom Count Optimization for Fragment-Based and Lead-Like Library Design

At MW 217.06 g/mol with 11 heavy atoms, the target compound resides in the favorable 'fragment-to-lead' molecular weight range, well within the Rule-of-Three criteria for fragment-based screening libraries (MW < 300). In contrast, the biologically active comparator 3-(4-fluorophenyl)-2-pyridin-4-yl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CHEMBL364340, MW ~309 g/mol, p38α IC₅₀ = 460 nM) [1] is already elaborated and unsuitable as a diversification starting point. The unsubstituted parent scaffold 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS 1383675-84-0, MW 136.15) is lighter but lacks both the bromine handle and methyl group needed for productive SAR exploration [2]. The target compound thus represents an optimal balance: sufficient molecular complexity for meaningful target engagement prediction while retaining ample room for substituent addition before exceeding lead-like MW thresholds.

Fragment-based drug discovery Lead-likeness Molecular weight

Commercial Availability and Supply Chain Benchmarking: Multi-Supplier Coverage with Batch-Analytical QC Documentation

The target compound is stocked by at least 6 independent suppliers globally catalogued on ChemSpace, including BLD Pharmatech (US and CN warehouses), Key Organics/BIONET (UK), Angene International, and Astatech, with standard purity specifications of 95-97% [1]. Bidepharm (BD619499) provides batch-specific QC documentation including NMR, HPLC, and GC traceability at 97% standard purity . In contrast, the closest non-brominated analog 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS 1706438-18-7) is listed at 95% minimum purity by AKSci with no explicit NMR/HPLC batch documentation advertised . The 6-des-methyl bromo analog (CAS 1429903-85-4) is similarly offered at 95% minimum purity by AKSci . The target compound's multi-supplier coverage with documented analytical QC reduces single-vendor dependency risk and supports reproducible SAR studies.

Supply chain Purity Quality control

Scaffold Privilege: Pyrazolo[5,1-b][1,3]oxazine as a Recognized PDE4B Pharmacophore in Pfizer's Clinical-Stage Discovery Program

The pyrazolo[5,1-b][1,3]oxazine scaffold forms the core of a proprietary Pfizer chemical series targeting PDE4B with isoform selectivity over PDE4D, a key differentiator aimed at reducing the emetic side effects associated with pan-PDE4 inhibitors such as roflumilast [1]. The patent (WO 2017/145013, priority date February 2016) encompasses 64 exemplified compounds based on this scaffold, claimed for CNS, metabolic, autoimmune, and inflammatory indications [1]. The target compound, as the 3-bromo-6-methyl variant, provides the direct synthetic entry point to this pharmacophore space through cross-coupling at the 3-position and further elaboration at the 2-carboxamide position. A 2024 BioRxiv preprint reported that 6-methyl-substituted derivatives of this scaffold achieve JAK3 and TYK2 kinase inhibition with IC₅₀ values in the 12-45 nM range, demonstrating that the 6-methyl substituent contributes to kinase binding affinity beyond the PDE4 target class [2]. The broader pyrazolo-oxazine fused ring system has been reviewed comprehensively, with documented inhibitory activities spanning anticancer, antimicrobial, anti-HCV, and analgesic applications [3].

PDE4B inhibition CNS drug discovery Inflammatory disease

Zero Rotatable Bonds and Conformational Restriction: Pre-organization Advantage for Target Binding

The target compound contains zero rotatable bonds (PubChem computed property) [1], reflecting the fully constrained fused bicyclic pyrazolo[5,1-b][1,3]oxazine ring system with the 6-methyl group locked in the oxazine ring conformation. This rigid architecture pre-organizes the scaffold for target binding, reducing the entropic penalty upon complex formation with biological targets. Both comparators (CAS 1429903-85-4 and CAS 1706438-18-7) also exhibit zero rotatable bonds [2][3], confirming this is a class-level property of the scaffold. However, the target compound uniquely combines this conformational rigidity with both the bromine diversification handle and the methyl lipophilicity modulator, a three-feature combination not simultaneously present in any single comparator. The 6-methyl group in particular restricts the oxazine ring puckering conformation, which molecular docking studies suggest enhances hydrophobic interactions with kinase allosteric pockets [4].

Conformational restriction Entropic benefit Rigid scaffold

Optimal Application Scenarios for 3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS 1706446-80-1) in Drug Discovery and Chemical Biology


PDE4B-Selective Inhibitor Library Synthesis via 3-Position Suzuki-Miyaura Diversification

The target compound serves as the direct starting material for generating focused libraries of 3-aryl/heteroaryl pyrazolo[5,1-b][1,3]oxazine-2-carboxamides, the chemotype claimed by Pfizer in WO 2017/145013 for PDE4B-selective inhibition [1]. The 3-bromo substituent enables parallel Suzuki-Miyaura cross-coupling with commercially available boronic acids and esters to introduce diverse aryl and heteroaryl groups. Subsequent hydrolysis of the oxazine ring ester (if present) or direct carboxamide formation at the 2-position yields compounds within the Pfizer pharmacophore space. The 6-methyl group provides a favorable XLogP3 of 1.7, positioning elaborated products within CNS drug-like lipophilicity range even after addition of aryl substituents [2].

Kinase Inhibitor Fragment Elaboration for JAK3/TYK2 and p38α MAP Kinase Programs

The pyrazolo[5,1-b][1,3]oxazine scaffold has demonstrated inhibitory activity against multiple kinase targets. The 6-methyl-substituted derivatives show JAK3/TYK2 inhibition with IC₅₀ values of 12-45 nM [3], while the elaborated analog CHEMBL364340 exhibits p38α MAP kinase inhibition with IC₅₀ = 460 nM [4]. The target compound (MW 217.06) is an ideal fragment-sized starting point that can be elaborated toward either kinase selectivity profile through systematic substitution at the 3-position (via bromine displacement) and the 2-position (via carboxamide formation). Its zero rotatable bonds ensure that conformational pre-organization is maintained throughout library synthesis [2].

Multi-Parallel Library Production Supported by Robust Supply Chain and Batch QC Reproducibility

With at least six global suppliers offering the compound at 95-97% purity and Bidepharm providing batch-specific NMR, HPLC, and GC analytical documentation , the target compound is procurement-ready for multi-gram library synthesis. The ChemSpace marketplace lists pricing at $127/50 mg and $1,210/g from BLD Pharmatech with 1-day lead time from US warehouses [5]. This supply chain redundancy, combined with documented analytical traceability, supports reproducible SAR studies across multiple synthesis campaigns and enables direct comparison of biological data generated from different batches.

Conformationally Restricted Fragment-Based Screening Library Design

The target compound satisfies all Rule-of-Three criteria for fragment-based drug discovery (MW 217.06 < 300; XLogP3 1.7 ≤ 3; HBD 0 ≤ 3; HBA 2 ≤ 6; rotatable bonds 0) [2]. Its rigid, sp³-enriched scaffold (Fsp³ = 0.571) [5] provides three-dimensional character desirable for exploring novel binding modes. Unlike fully elaborated lead-like molecules (e.g., CHEMBL364340, MW ~309), the target compound leaves substantial molecular weight headroom (≥80 g/mol) for hit-to-lead optimization while providing both a cross-coupling handle (Br) and a lipophilicity modulator (Me) that are absent from the unsubstituted parent scaffold.

Quote Request

Request a Quote for 3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.